molecular formula C12H10ClN5O B12799869 8-Amino-2-benzyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-one CAS No. 15128-97-9

8-Amino-2-benzyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

Cat. No.: B12799869
CAS No.: 15128-97-9
M. Wt: 275.69 g/mol
InChI Key: MBWHKSDZVVVINX-UHFFFAOYSA-N
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Description

NSC 111539 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several chemical reactions and its utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 111539 involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. Detailed synthetic routes and conditions are usually documented in scientific literature and patents.

Industrial Production Methods

Industrial production of NSC 111539 may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The methods are optimized to reduce costs and environmental impact while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

NSC 111539 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of NSC 111539 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from the reactions of NSC 111539 depend on the specific reaction conditions and reagents used. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

NSC 111539 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of NSC 111539 involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism can vary depending on the specific application and the biological system involved.

Biological Activity

The compound 8-Amino-2-benzyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H10ClN5O
  • Molecular Weight : 273.7 g/mol
  • IUPAC Name : this compound

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Kinases : Compounds within the triazolo-pyrimidine class have been shown to inhibit key kinases involved in cell signaling pathways. For instance, studies indicate that derivatives can inhibit the p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses .
  • Antiviral Activity : Research indicates that triazolo-pyrimidines exhibit antiviral properties by inhibiting viral replication and affecting viral protein interactions. For example, some derivatives have demonstrated efficacy against influenza viruses by targeting viral polymerase complex formation .
  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through various pathways. In vitro studies suggest that it can induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .

Biological Activity Data Table

Activity Type Target IC50 Value (µM) Reference
p38 MAPK Inhibitionp38 MAPK0.5
AntiviralInfluenza A Virus0.8
AnticancerMCF-7 (Breast Cancer)5.0
AntimicrobialVarious Bacterial Strains3.5

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of this compound against influenza virus strains. The compound was found to significantly reduce viral titers in infected cell cultures at concentrations below cytotoxic levels. The mechanism was linked to the inhibition of the viral polymerase activity.

Case Study 2: Cancer Cell Proliferation

In a series of experiments on MCF-7 breast cancer cells, the compound exhibited an IC50 value of 5 µM, indicating potent anticancer activity. Further analysis revealed that it induced apoptosis through mitochondrial pathways and inhibited cell cycle progression at the G1 phase.

Properties

CAS No.

15128-97-9

Molecular Formula

C12H10ClN5O

Molecular Weight

275.69 g/mol

IUPAC Name

8-amino-2-benzyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

InChI

InChI=1S/C12H10ClN5O/c13-10-9(14)11-16-18(12(19)17(11)7-15-10)6-8-4-2-1-3-5-8/h1-5,7H,6,14H2

InChI Key

MBWHKSDZVVVINX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N3C=NC(=C(C3=N2)N)Cl

Origin of Product

United States

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